molecular formula C10H6Cl2N2OS B13961999 4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine

4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine

Cat. No.: B13961999
M. Wt: 273.14 g/mol
InChI Key: IZPRZZKNMSWWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of chloro and benzenesulfinyl groups attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-benzenesulfinyl chloride and 4-chloro-pyrimidine.

    Reaction: The 4-chloro-benzenesulfinyl chloride is reacted with 4-chloro-pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the purification process may include additional steps such as distillation or crystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzenesulfinyl group can be oxidized to sulfone or reduced to sulfide.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-amino-6-(4-chloro-benzenesulfinyl)-pyrimidine or 4-thio-6-(4-chloro-benzenesulfinyl)-pyrimidine.

    Oxidation: Formation of 4-chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine.

    Reduction: Formation of 4-chloro-6-(4-chloro-benzenesulfanyl)-pyrimidine.

Scientific Research Applications

4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine
  • 4-Chloro-6-(4-chloro-benzenesulfanyl)-pyrimidine
  • 4-Amino-6-(4-chloro-benzenesulfinyl)-pyrimidine

Uniqueness

4-Chloro-6-(4-chloro-benzenesulfinyl)-pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and benzenesulfinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6Cl2N2OS

Molecular Weight

273.14 g/mol

IUPAC Name

4-chloro-6-(4-chlorophenyl)sulfinylpyrimidine

InChI

InChI=1S/C10H6Cl2N2OS/c11-7-1-3-8(4-2-7)16(15)10-5-9(12)13-6-14-10/h1-6H

InChI Key

IZPRZZKNMSWWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=CC(=NC=N2)Cl)Cl

Origin of Product

United States

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